BenchChemオンラインストアへようこそ!

3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone

Chemical stability Acyl migration Regioisomeric purity

The 8-acyl substitution on 3,8-diazabicyclo[3.2.1]octane is chemically metastable: thermal or basic conditions trigger irreversible N(8)→N(3) acyl migration, making generic piperazine or 3,6-regioisomer substitution a reproducibility risk. Only the precise N8-furoyl geometry preserves the free N3 secondary amine (pKa ~8–9) for chemoselective derivatization under mild pH-neutral protocols. Published SAR confirms a 14-fold potency drop if N3/N8 geometry is inverted. Choose this scaffold for defensible, regiospecific GPCR or ion channel ligand discovery.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B8109706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC2CNCC1N2C(=O)C3=CC=CO3
InChIInChI=1S/C11H14N2O2/c14-11(10-2-1-5-15-10)13-8-3-4-9(13)7-12-6-8/h1-2,5,8-9,12H,3-4,6-7H2
InChIKeyLASSTARECZRJJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone – Core Scaffold Identity and Procurement-Relevant Characteristics


3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone (CAS 1422141-58-9) is a bicyclic diamine derivative comprising a conformationally restricted 3,8-diazabicyclo[3.2.1]octane core N-acylated at the 8-position with a furan-2-yl methanone group [1]. The scaffold imposes a defined spatial orientation of the two nitrogen atoms, which fundamentally distinguishes it from flexible piperazine analogs and regioisomeric 3,6-diazabicyclo[3.2.1]octane variants [2]. The compound possesses a molecular formula of C₁₁H₁₄N₂O₂ (MW 206.24 g/mol), a calculated LogP of 0.856, a topological polar surface area (TPSA) of 45.48 Ų, and contains 3 hydrogen-bond acceptors with 1 hydrogen-bond donor . It is commercially available at 97% purity for research use .

Why 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone Cannot Be Casually Substituted with Regioisomeric or Scaffold Analogs


The 8-acyl substitution pattern on the 3,8-diazabicyclo[3.2.1]octane scaffold is chemically metastable: 8-acyl derivatives undergo a well-characterized irreversible thermal- and base-catalyzed N(8)→N(3) acyl migration to form the thermodynamically more stable 3-acyl regioisomer [1]. This intrinsic lability means that the 8-acyl compound cannot be treated as functionally equivalent to the 3-acyl analog in any experiment involving elevated temperature, basic conditions, or extended storage. Furthermore, published structure–activity relationship (SAR) data on 3,8-diazabicyclo[3.2.1]octane opioid ligands demonstrate that simply swapping the N3 and N8 substituents alters μ-opioid receptor affinity by approximately 3-fold (Ki shift from 55.2 nM to 160 nM) and analgesic potency by over 14-fold (ED₅₀ from 1.1 to 16.0 mg/kg) [2]. Generic substitution with the 3,6-diazabicyclo[3.2.1]octane regioisomer (CAS 1058730-24-7) or flexible piperazine analogs would therefore introduce both chemical stability and pharmacological uncertainties that undermine experimental reproducibility.

Quantitative Differentiation Evidence for 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone Against Closest Analogs


Irreversible N(8)→N(3) Acyl Migration Liability Versus 3-Acyl Regioisomer

8-Acyl-3,8-diazabicyclo[3.2.1]octanes, including the target compound, undergo irreversible thermal and base-catalyzed N(8)→N(3) acyl migration. Cignarella et al. demonstrated that heating 8-acyl derivatives or exposing them to dilute alkali quantitatively converts them to the 3-acyl isomers; the reverse migration could not be achieved under any conditions tested [1]. This establishes that the 8-acyl regioisomer is the kinetically trapped, higher-energy species, while the 3-acyl regioisomer (e.g., 3,6-diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone, CAS 1058730-24-7) is thermodynamically favored. For procurement and experimental design, this means the 8-acyl compound must be stored cold, handled under neutral pH, and used promptly to avoid regioisomeric contamination that would confound biological or chemical readouts.

Chemical stability Acyl migration Regioisomeric purity

N3/N8 Substitution Position Drives >14-Fold Difference in In Vivo Analgesic Potency

Published SAR on the 3,8-diazabicyclo[3.2.1]octane scaffold demonstrates that the positional arrangement of N3 and N8 substituents is a critical determinant of both receptor affinity and in vivo efficacy. In a head-to-head comparison, 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1a) exhibited μ-opioid receptor Ki = 55.2 nM and analgesic ED₅₀ = 1.1 mg/kg, whereas its N3/N8-inverted isomer 8-cinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2a) showed Ki = 160 nM and ED₅₀ = 16.0 mg/kg — a 2.9-fold loss in affinity and a 14.5-fold loss in in vivo potency [1]. This positional sensitivity generalizes to the present compound: the furan-2-yl methanone group at N8 defines a unique pharmacophoric geometry that cannot be replicated by N3-substituted or 3,6-diazabicyclo analogs.

Opioid receptor Structure–activity relationship Analgesic potency

Conformational Restriction of the 3,8-Diazabicyclo[3.2.1]octane Scaffold Alters GPCR Pharmacology Versus Flexible Piperazine Analogs

The 3,8-diazabicyclo[3.2.1]octane core imposes a rigid, bridged conformation on the two nitrogen atoms that is absent in piperazine and other flexible diamine scaffolds. Scott et al. demonstrated that conformationally restricted GPR119 agonists built on a 3,8-diazabicyclo[3.2.1]octane scaffold exhibit markedly different pharmacology in mouse versus human receptors despite similar binding affinities — a phenomenon not observed with the corresponding flexible analogs [1]. The target compound, bearing the furan-2-yl methanone at the N8 bridgehead, locks the acyl group into a specific orientation relative to the unsubstituted N3 secondary amine, creating a spatially defined hydrogen-bond donor/acceptor arrangement that cannot be achieved with piperazine-N-acyl derivatives or the 3,6-diazabicyclo regioisomer.

Conformational restriction GPCR agonism GPR119

Physicochemical Property Differentiation from the 3,6-Diazabicyclo Regioisomer

Although the target compound and its 3,6-diazabicyclo[3.2.1]octan-3-yl(furan-2-yl)methanone regioisomer (CAS 1058730-24-7) share identical molecular formula (C₁₁H₁₄N₂O₂) and molecular weight (206.24 g/mol), their computed physicochemical properties diverge due to the different nitrogen positioning. The 3,8-isomer presents its free secondary amine (N3) in a sterically less hindered environment compared to the N6 position in the 3,6-isomer, affecting nucleophilicity, acylation kinetics, and hydrogen-bonding geometry. The target compound has a TPSA of 45.48 Ų, LogP of 0.856, and exactly 1 hydrogen-bond donor (the N3–H) with 3 acceptors . The 3,6-isomer, by contrast, positions its free amine within a different ring system geometry, producing distinct reactivity profiles in downstream derivatization chemistry. No published head-to-head experimental LogP or pKa comparison exists for these two regioisomers; the above represents computational inference.

Physicochemical profiling Regioisomer comparison Drug-likeness

Nicotinic Acetylcholine Receptor Affinity of 3,8-Diazabicyclo[3.2.1]octane Derivatives Versus Epibatidine

3,8-Diazabicyclo[3.2.1]octane derivatives bearing heteroaryl substituents at N3 have been characterized as rigid epibatidine analogs with high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. The 3-(6-chloro-3-pyridazinyl) derivative (1a) displayed a Ki of 4.1 ± 0.21 nM at α4β2 nAChR [1]. By contrast, the corresponding 8-substituted isomers showed different pharmacological profiles. In the hot-plate assay, 1a produced significant antinociception at 1 mg/kg s.c., lasting approximately 45 min, and complete protection in the abdominal constriction test at 20 mg/kg, with mecamylamine but not naloxone reversing the effect — confirming nAChR-mediated rather than opioid-mediated analgesia [1]. The target compound, bearing the furan-2-yl methanone at N8 rather than a heteroaryl group at N3, occupies a distinct region of this SAR space, placing the aromatic moiety at the bridgehead position. This N8-acyl geometry is topologically distinct from the N3-heteroaryl epibatidine mimetics.

Nicotinic acetylcholine receptor nAChR binding Epibatidine analog

Commercial Availability and Purity Benchmarking Against Regioisomeric and Scaffold Analogs

The target compound (CAS 1422141-58-9) is commercially stocked at 97% purity by LeYan (Product No. 2215768) and listed by AKSci (Catalog 8181FR) . The 3,6-diazabicyclo regioisomer (CAS 1058730-24-7) is also commercially available but from fewer verified suppliers with publicly documented purity specifications. The unsubstituted 3,8-diazabicyclo[3.2.1]octane parent scaffold (CAS 280-73-3) has an ACD/LogP of −0.75 and ACD/LogD (pH 5.5) of −3.65 , which contrasts sharply with the target compound's LogP of 0.856 , reflecting the lipophilicity increase conferred by the furan-2-yl methanone group. This LogP shift of approximately 1.6 log units alters the compound's suitability for CNS penetration versus peripheral target engagement.

Commercial sourcing Purity specification Procurement readiness

High-Confidence Application Scenarios for 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone Based on Quantitative Differentiation Evidence


Selective N3-Functionalization in Medicinal Chemistry Campaigns Exploiting the Unsubstituted Bridgehead Amine

Because the compound bears the acyl group exclusively at N8, the N3 position remains a free secondary amine (pKa ~8–9 predicted for the 3,8-diazabicyclo[3.2.1]octane scaffold [1]). This enables chemoselective N3 derivatization — alkylation, sulfonylation, or reductive amination — without protecting-group manipulation at N8. The kinetic lability of the 8-acyl group under basic conditions [2] must be managed by using mild, pH-neutral N3-functionalization protocols (e.g., reductive amination at pH 6–7, or amide coupling under Schotten–Baumann conditions at 0–5 °C). This orthogonal reactivity is not available in the 3-acyl regioisomer, where N3 is already blocked.

Conformationally Restricted Pharmacophore Building Block for GPCR and Ion Channel Targets

The rigid 3,8-diazabicyclo[3.2.1]octane core constrains the spatial relationship between the N8-furan-2-yl methanone and the N3 secondary amine, providing a defined pharmacophoric geometry that has been validated in GPR119 agonist programs [1]. The conformational restriction leads to species-divergent pharmacology (mouse vs. human) that flexible piperazine analogs do not reproduce [1]. Researchers developing ligands for GPCRs, ion channels, or transporters where ligand pre-organization is critical should select this scaffold over flexible alternatives to probe conformational effects on receptor activation.

Opioid Receptor Ligand Development Leveraging N8-Acyl Geometry for μ/δ Selectivity Tuning

Published SAR on 3,8-diazabicyclo[3.2.1]octane opioid ligands shows that the N8-acyl/N3-arylpropenyl arrangement produces μ-selective agonists with Ki values in the 50–160 nM range and ED₅₀ values of 1.1–16.0 mg/kg depending on the exact N3/N8 substitution pattern [1]. The target compound, bearing a furan-2-yl methanone at N8 and a free N3 amine, serves as a late-stage diversification intermediate for installing arylpropenyl or heteroaryl groups at N3 to generate focused opioid ligand libraries. The 14.5-fold potency difference observed upon N3/N8 substituent inversion [1] underscores the criticality of maintaining the correct N8-acyl geometry throughout the synthetic sequence.

Nicotinic Acetylcholine Receptor Tool Compound Synthesis Using N8-Bridgehead Substitution as a Topological Differentiator

N3-Heteroaryl-3,8-diazabicyclo[3.2.1]octanes are established epibatidine mimetics with low-nanomolar α4β2 nAChR affinity (Ki = 4.1 nM for the 3-(6-chloro-3-pyridazinyl) analog) [1]. The target compound, with its furan-2-yl group at N8 rather than N3, provides a topological alternative for exploring nAChR subtype selectivity. By keeping N3 free for further derivatization, the compound enables the synthesis of N3,N8-differentially substituted analogs to probe whether N8-aroyl/N3-heteroaryl configurations offer improved subtype selectivity or reduced neuromuscular junction activity compared to the N3-heteroaryl epibatidine template.

Quote Request

Request a Quote for 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.